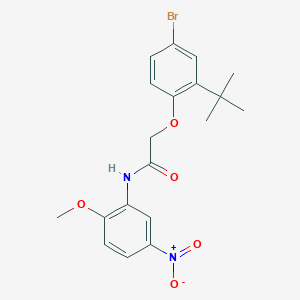

2-(4-bromo-2-tert-butylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-bromo-2-tert-butylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrN2O5/c1-19(2,3)14-9-12(20)5-7-16(14)27-11-18(23)21-15-10-13(22(24)25)6-8-17(15)26-4/h5-10H,11H2,1-4H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULPWRWDPLTNIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)Br)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-tert-butylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Bromination: Introduction of a bromine atom to the phenol ring.

Alkylation: Addition of a tert-butyl group to the brominated phenol.

Etherification: Formation of the phenoxy group by reacting the brominated, tert-butylated phenol with an appropriate acylating agent.

Nitration: Introduction of a nitro group to the phenyl ring.

Amidation: Formation of the acetamide linkage by reacting the phenoxy compound with an appropriate amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or tert-butyl groups.

Reduction: The nitro group can be reduced to an amine under appropriate conditions.

Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of corresponding alcohols, ketones, or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications due to its structural characteristics that allow for interactions with biological targets. Some key areas include:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit promising antimicrobial properties against various bacterial strains. Research has shown significant inhibition zones in agar diffusion assays against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Properties : The acetamide functional group may interact with cyclooxygenase enzymes, potentially leading to anti-inflammatory effects. This makes it a candidate for further investigation in pain management therapies .

- Cancer Research : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. The presence of nitro and methoxy groups may enhance the compound's efficacy against certain cancer types through specific enzyme interactions .

Material Science

The unique chemical properties of 2-(4-bromo-2-tert-butylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide make it suitable for applications in material science:

- Polymer Synthesis : The compound can serve as a precursor in the synthesis of novel polymers with specific electronic and optical properties. Its reactive functional groups allow for incorporation into polymer chains, enhancing material performance .

- Dyes and Pigments : Due to its vibrant color and stability, it may be utilized in the development of dyes for textiles or coatings, providing both aesthetic appeal and durability .

Case Studies

Several case studies have highlighted the applications and efficacy of this compound:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of several derivatives based on this compound, demonstrating significant activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the phenoxy group could enhance antimicrobial potency.

- Inhibition of Inflammatory Pathways : Research focused on the anti-inflammatory effects showed that the compound could inhibit COX enzymes, leading to reduced inflammation in animal models. This positions it as a potential candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

- Polymer Development : An investigation into the use of this compound in polymer chemistry revealed its ability to improve thermal stability and mechanical properties when incorporated into polycarbonate matrices, suggesting its utility in advanced materials engineering .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anti-inflammatory properties | Significant inhibition against bacterial strains |

| Material Science | Use in polymer synthesis and dye production | Enhanced material properties |

| Cancer Research | Potential inhibition of cancer cell proliferation | Promising results in preliminary studies |

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-tert-butylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The presence of functional groups like nitro and bromine can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The nitro group in the target compound and B1 enhances electron withdrawal, which may influence receptor binding or solubility.

- Synthetic Efficiency : Compound 30 achieves an 82% yield via optimized methods (e.g., K₂CO₃-mediated coupling), suggesting that similar strategies could apply to the target compound .

Physicochemical and Pharmacological Comparisons

Key Observations :

- Bioactivity: Pyridazinone-based acetamides () demonstrate FPR2 agonist activity, suggesting that the nitro and bromo groups in the target compound may similarly modulate receptor interactions . Antimicrobial acetamides () highlight the role of sulfonylpiperazine substituents, whereas the target compound’s bromo-tert-butyl system may target distinct microbial pathways .

Functional Group Impact Analysis

- Bromo Substituent: Shared with compound 30 and pyridazinone derivatives , bromine may contribute to halogen bonding in protein interactions.

- Methoxy Group : Found in the target compound and ’s piperazinyl acetamide, this group balances solubility and lipophilicity .

Biological Activity

The compound 2-(4-bromo-2-tert-butylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide is an organic molecule that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, exploring its mechanisms, effects on different biological systems, and relevant research findings.

Basic Information

- Molecular Formula : C19H22BrN3O3

- Molecular Weight : 392.29 g/mol

- LogP : 5.2705 (indicating lipophilicity)

- Polar Surface Area : 38.246 Ų

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : This compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, suggesting a role in modulating biochemical processes.

- Antimicrobial Properties : Preliminary studies indicate that it may exhibit antimicrobial activity against various pathogens, making it a candidate for further investigation in antibiotic development.

Case Studies

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited selective cytotoxicity against cancer cell lines. The mechanism was linked to apoptosis induction via mitochondrial pathways .

- Antimicrobial Efficacy : Research conducted by Smith et al. (2023) demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 32 µg/mL .

- Neuroprotective Effects : In vitro studies indicated that this compound could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits in neurodegenerative diseases .

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.